methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and an oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial, viral, or other infectious agents .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the compound’s anti-infective activity .
Biochemical Pathways
Given the anti-infective properties of similar compounds, it’s plausible that the compound could interfere with essential biochemical pathways in infectious agents, leading to their inhibition or death .
Result of Action
Given the anti-infective properties of similar compounds, it’s plausible that the compound could lead to the inhibition or death of infectious agents at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the phenyl group and the oxadiazole moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyrrole derivatives with appropriate reagents to form the desired compound.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Substitution Reactions: These reactions involve the substitution of specific atoms or groups within the molecule to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, often resulting in the formation of new functional groups.
Reduction Reactions: These reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of the compound.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.
Comparison with Similar Compounds
Methyl 1-[(4-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate: This compound is similar in structure but differs in the position of the phenyl group.
Methyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrrole-2-carboxylate: This compound has a different oxadiazole isomer compared to the original compound.
Methyl 1-[(5-phenyl-1,2,3-oxadiazol-4-yl)methyl]-1H-pyrrole-2-carboxylate: This compound has a different oxadiazole isomer and position of the phenyl group.
Uniqueness: Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate stands out due to its specific arrangement of functional groups, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(21-17-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWDLUKHOOIKJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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